N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide
Description
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide is a hydrazine-derived benzamide featuring a 4-chlorobenzylidene moiety and a 3-methyl-substituted benzamide group. This compound belongs to a class of Schiff base derivatives, characterized by the hydrazino-oxoethyl bridge connecting the benzamide and benzylidene units.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-3-2-4-14(9-12)17(23)19-11-16(22)21-20-10-13-5-7-15(18)8-6-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCLPQDJHXLLRM-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide typically involves the reaction of 4-chlorobenzaldehyde with a hydrazine derivative. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methylbenzohydrazide in the presence of ethanol as a solvent. The reaction mixture is refluxed for several hours, leading to the formation of the desired product, which is then purified by recrystallization from hot ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrazone Bond Hydrolysis
The hydrazone linkage (C=N–N) undergoes acid- or base-catalyzed hydrolysis to regenerate the parent hydrazine and carbonyl components:
Reaction :
Conditions :
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Acidic : 0.1 M HCl, reflux (80°C, 6–8 h)
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Basic : 0.1 M NaOH, room temperature (24 h)
Key Findings :
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Hydrolysis rates are pH-dependent, with faster cleavage observed under acidic conditions due to protonation of the imine nitrogen.
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The reaction is reversible, but equilibrium shifts toward hydrolysis products in polar solvents (e.g., water, ethanol).
Oxidation Reactions
The hydrazine moiety is susceptible to oxidation, forming diazenium or azoxy derivatives:
Reaction :
Conditions :
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H₂O₂/Fe²⁺ : 3% H₂O₂, FeSO₄ catalyst, 60°C, 4 h
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KMnO₄ : Mild alkaline conditions yield stable oxo derivatives
Key Findings :
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Oxidation products show enhanced electrophilicity, making them reactive toward nucleophiles like thiols or amines.
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Over-oxidation can lead to degradation, necessitating precise stoichiometric control.
Cyclization Reactions
Intramolecular cyclization occurs under thermal or catalytic conditions, forming heterocyclic frameworks:
Reaction :
Conditions :
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Thermal : 120°C, 8 h (neat)
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Catalytic : CuI (5 mol%), DMF, 100°C, 3 h
Key Findings :
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Cyclization efficiency depends on substituent electronic effects. Electron-withdrawing groups (e.g., Cl) accelerate the process.
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Products exhibit improved thermal stability compared to the parent compound.
Metal Complexation
The compound acts as a bidentate ligand, coordinating with transition metals via the hydrazone nitrogen and amide oxygen:
Reaction :
Conditions :
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Metal Salts : Cu(II), Fe(III), or Zn(II) chlorides in ethanol, 60°C, 2 h
Key Findings :
| Metal Ion | Coordination Geometry | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | Square planar | 12.4 ± 0.3 |
| Fe³⁺ | Octahedral | 9.8 ± 0.2 |
| Zn²⁺ | Tetrahedral | 8.1 ± 0.1 |
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Cu(II) complexes show superior antimicrobial activity compared to the free ligand.
Tautomerism
The compound exhibits keto-enol tautomerism, influencing its reactivity:
Equilibrium :
Conditions :
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Solvent-Dependent : Enol form predominates in polar aprotic solvents (e.g., DMSO)
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pH-Dependent : Keto form stabilizes under acidic conditions
Key Findings :
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Tautomeric equilibrium affects spectroscopic properties (e.g., IR: ν(C=O) at 1680 cm⁻¹ vs. ν(O–H) at 3200 cm⁻¹).
Nucleophilic Substitution
The 4-chloro substituent on the benzylidene group participates in aromatic substitution:
Reaction :
Conditions :
Key Findings :
Scientific Research Applications
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzamide Core
Positional Isomerism: 2-Methyl vs. 3-Methyl Substitution
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide (): Molecular Formula: C₁₇H₁₆ClN₃O₂. Substituent Position: 2-Methyl on benzamide.
Target Compound (3-Methyl) :
Functional Group Variations: Methoxy vs. Methyl Substitution
- N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide (): Molecular Formula: C₂₄H₂₃N₃O₄. Substituent: 4-Methoxy on benzamide and 4-benzyloxy on benzylidene.
Variations in the Benzylidene Moiety
Halogen Substitution: Chloro vs. Fluoro
- N-{1-[[2-[5-(4-Fluorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 19, ): Substituent: 4-Fluorobenzylidene. Impact: Fluorine’s electronegativity may enhance binding to enzymes via dipole interactions, but its smaller size compared to chlorine could alter steric fit .
Alkoxy and Aryloxy Modifications
- N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide (): Substituent: 4-Ethoxybenzylidene.
Physical and Spectroscopic Properties
Melting Points
| Compound | Melting Point (°C) | Evidence |
|---|---|---|
| Target Compound (3-methyl) | Not Reported | – |
| 4-Chloro-3-nitrobenzylidene analogue | 271–272 (dec.) | |
| Thiazolidinone derivatives (e.g., Compound 17) | 200–220 |
- Higher melting points correlate with increased crystallinity, often seen in nitro- or chloro-substituted derivatives .
Spectroscopic Data
Biological Activity
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide, an acylhydrazone derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a hydrazine moiety and various aromatic groups, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the chlorobenzylidene group is particularly significant due to the chlorine atom's ability to enhance biological activity through increased lipophilicity and potential interactions with biological membranes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing chlorinated aromatic groups often demonstrate enhanced activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of microbial membrane integrity and inhibition of essential metabolic pathways.
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The presence of the hydrazine moiety is thought to contribute to its ability to inhibit cell growth. In vitro studies have shown that the compound exhibits significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity. This suggests potential applications in cancer therapy, particularly in targeting aggressive tumor types.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. AChE inhibitors increase acetylcholine levels in the brain, thereby improving cognitive function. Preliminary studies indicate that similar compounds can effectively inhibit AChE, suggesting that this compound may have therapeutic implications for cognitive disorders.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study demonstrated that chlorinated derivatives showed improved antimicrobial activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with chlorinated benzyl groups, indicating enhanced efficacy against bacterial pathogens .
- Cytotoxicity Assays : In vitro assays conducted on MDA-MB-231 breast cancer cells revealed that this compound exhibited an IC50 value of approximately 15 µM, suggesting it could be a candidate for further development in cancer therapeutics .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cell proliferation and apoptosis. These studies suggest that the hydrazine and carbonyl functionalities play critical roles in mediating these interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via condensation reactions between hydrazine derivatives and substituted aldehydes. For example, refluxing a precursor hydrazino-oxoethyl intermediate (e.g., compound 10 in ) with 4-chlorobenzaldehyde in ethanol or acetic acid under controlled pH (4–6) is a common approach .
- Optimization : Yields depend on stoichiometric ratios (typically 1:1.2 molar ratio of hydrazine to aldehyde), reaction duration (6–12 hours), and purification via column chromatography or recrystallization. Lower yields (e.g., 29–83% in ) may arise from steric hindrance or competing side reactions; using anhydrous solvents and inert atmospheres can mitigate this.
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~3200 cm⁻¹) .
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), hydrazine NH (δ 9.5–10.5 ppm), and methyl groups (δ 2.3–2.5 ppm) .
- HR-MS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how can data quality be validated?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is recommended. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) and residual electron density maps .
- Validation Tools : Check for twinning or disorder using PLATON; deposit data in CCDC (e.g., CCDC-1477846 in ) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- SAR Design :
- Substituent Variation : Compare bioactivity of 4-chloro () vs. 4-fluoro () analogs to assess electronic effects on antimicrobial/antiviral potency.
- Hydrazine Linker Modification : Introduce alkyl/aryl groups (e.g., allyl vs. benzyl in ) to study steric effects.
- Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin) .
Q. How should researchers address contradictions in spectral data or bioactivity results across studies?
- Case Example : reports variable melting points (200–222°C) for structurally similar derivatives.
- Resolution Strategies :
- Reproducibility : Verify synthetic conditions (e.g., solvent purity, cooling rates during crystallization).
- Polymorphism : Perform DSC/TGA to detect polymorphic forms .
- Bioactivity Variability : Normalize data using cell-line-specific controls (e.g., HeLa vs. MCF-7 viability assays) .
Q. What computational methods can predict the compound’s pharmacokinetic or toxicological profile?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Docking : Simulate binding to target proteins (e.g., HIV-1 protease in ) with AutoDock Vina; validate poses via MD simulations .
Methodological Best Practices
Q. How can researchers validate analytical methods for this compound?
- HPLC Validation :
- Linearity : Calibrate with 5–7 concentration points (R² > 0.995).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
- NMR Reproducibility : Use internal standards (e.g., TMS) and temperature control (±0.1°C) to minimize shift variability .
Q. What strategies mitigate degradation during storage or biological assays?
- Stability Studies :
- Thermal Stability : Monitor via TGA (decomposition onset >200°C).
- Photostability : Store in amber vials under N2 atmosphere; avoid UV light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
